molecular formula C13H22Cl2N2O2 B15128804 1-(2,4-Dimethoxybenzyl)piperazine 2HCl

1-(2,4-Dimethoxybenzyl)piperazine 2HCl

Cat. No.: B15128804
M. Wt: 309.2 g/mol
InChI Key: LPWOBBWTLJUEBV-UHFFFAOYSA-N
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Description

1-[(2,4-Dimethoxyphenyl)methyl]piperazine is a chemical compound belonging to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethoxyphenyl)methyl]piperazine typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or ethanol. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of 1-[(2,4-dimethoxyphenyl)methyl]piperazine may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethoxyphenyl)methyl]piperazine involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2,4-Dimethoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H22Cl2N2O2

Molecular Weight

309.2 g/mol

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]piperazine;dihydrochloride

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;;/h3-4,9,14H,5-8,10H2,1-2H3;2*1H

InChI Key

LPWOBBWTLJUEBV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCNCC2)OC.Cl.Cl

Origin of Product

United States

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